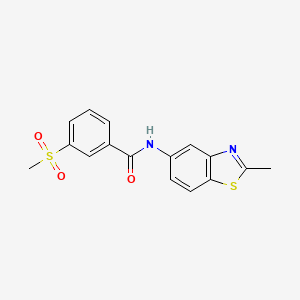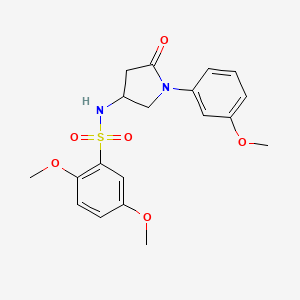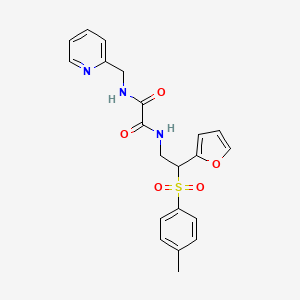![molecular formula C20H19N3O5S B3297846 N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N'-(pyridin-4-ylmethyl)ethanediamide CAS No. 896316-56-6](/img/structure/B3297846.png)
N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N'-(pyridin-4-ylmethyl)ethanediamide
Übersicht
Beschreibung
N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N'-(pyridin-4-ylmethyl)ethanediamide, also known as FTY720, is a synthetic compound that has been extensively studied for its potential applications in the field of medicine. This compound was first synthesized in the 1990s by scientists at the pharmaceutical company Novartis, and since then, it has been the subject of numerous scientific studies.
Wirkmechanismus
The mechanism of action of N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N'-(pyridin-4-ylmethyl)ethanediamide involves its ability to modulate the activity of immune cells. Specifically, N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N'-(pyridin-4-ylmethyl)ethanediamide binds to and activates sphingosine-1-phosphate receptors, which are expressed on the surface of immune cells. This activation leads to the internalization of the receptor and the subsequent sequestration of immune cells in lymph nodes, thereby preventing their migration to target tissues.
Biochemical and Physiological Effects:
N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N'-(pyridin-4-ylmethyl)ethanediamide has been shown to have a number of biochemical and physiological effects. For example, N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N'-(pyridin-4-ylmethyl)ethanediamide has been shown to reduce the number of circulating lymphocytes, which is thought to be responsible for its immunomodulatory effects. Additionally, N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N'-(pyridin-4-ylmethyl)ethanediamide has been shown to reduce inflammation and promote tissue repair in animal models of multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N'-(pyridin-4-ylmethyl)ethanediamide for lab experiments is its well-characterized mechanism of action. This makes it a useful tool for studying the role of immune cells in various disease states. However, one limitation of N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N'-(pyridin-4-ylmethyl)ethanediamide is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for research on N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N'-(pyridin-4-ylmethyl)ethanediamide. For example, researchers could investigate the potential use of N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N'-(pyridin-4-ylmethyl)ethanediamide in the treatment of other autoimmune diseases, such as rheumatoid arthritis. Additionally, researchers could investigate the potential use of N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N'-(pyridin-4-ylmethyl)ethanediamide in combination with other immunomodulatory agents to enhance its therapeutic effects. Finally, researchers could investigate the potential use of N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N'-(pyridin-4-ylmethyl)ethanediamide in the treatment of other diseases, such as cancer, where its immunomodulatory effects may be beneficial.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N'-(pyridin-4-ylmethyl)ethanediamide has been extensively studied for its potential applications in the treatment of various diseases, including multiple sclerosis, cancer, and transplant rejection. In particular, N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N'-(pyridin-4-ylmethyl)ethanediamide has been shown to have immunomodulatory properties, which make it a promising candidate for the treatment of autoimmune diseases such as multiple sclerosis.
Eigenschaften
IUPAC Name |
N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(pyridin-4-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c24-19(22-13-15-8-10-21-11-9-15)20(25)23-14-18(17-7-4-12-28-17)29(26,27)16-5-2-1-3-6-16/h1-12,18H,13-14H2,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYWLZHSZCIRMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCC2=CC=NC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(pyridin-4-yl)methyl]ethanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B3297777.png)
![2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B3297790.png)
![2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B3297796.png)
![2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B3297801.png)
![6-(4-Butylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3297807.png)
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B3297809.png)


![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide](/img/structure/B3297847.png)
![N1-(2-methoxyphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B3297858.png)
![N-(2-methoxy-5-methylphenyl)-N'-{2-[2-(4-methoxyphenyl)-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl}ethanediamide](/img/structure/B3297860.png)
![6-(4-Ethoxyphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3297866.png)
